molecular formula C20H15ClFN3O2 B11477450 6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11477450
M. Wt: 383.8 g/mol
InChI Key: GYIYKLLHFNPBIY-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chlorophenyl and fluorophenyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a fluorobenzaldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the chlorophenyl and fluorophenyl groups may enhance its binding affinity to certain enzymes or receptors. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-5-phenyl-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
  • 6-(4-Fluorophenyl)-5-(2-chlorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in 6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione distinguishes it from similar compounds. This structural variation can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15ClFN3O2

Molecular Weight

383.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClFN3O2/c1-23-16-11-25(13-9-7-12(21)8-10-13)18(14-5-3-4-6-15(14)22)17(16)19(26)24(2)20(23)27/h3-11H,1-2H3

InChI Key

GYIYKLLHFNPBIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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